2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Overview
Description
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide: is a complex organic compound that features a pyrimidine ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrimidine ring.
Attachment of the Indole Moiety: The indole group is attached via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine and indole derivatives.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine and indole derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors that are involved in key biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole moiety is known to interact with various receptors in the body, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Other Pyrimidine-Indole Derivatives : Compounds with similar structures but different substituents on the pyrimidine or indole rings.
Uniqueness
The uniqueness of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the ethoxyphenyl and indole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-31-19-9-7-17(8-10-19)22-13-24(30)28(16-27-22)15-23(29)25-12-11-18-14-26-21-6-4-3-5-20(18)21/h3-10,13-14,16,26H,2,11-12,15H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSUBFDRMMKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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